

Sodium Squarate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Sodium squarate*

Cat. No.: *B1253195*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium squarate, the disodium salt of squaric acid, is a versatile organic compound with significant applications in coordination chemistry, organic synthesis, and burgeoning interest in biological systems. Its unique electronic and structural properties, stemming from the resonant stability of the squarate dianion, make it a valuable building block and ligand. This technical guide provides an in-depth overview of the chemical formula, structure, physicochemical properties, synthesis, and key applications of **sodium squarate**, tailored for a scientific audience. Detailed experimental protocols and visualizations of its synthesis and coordination behavior are included to facilitate practical application and further research.

Chemical Formula and Structure

Sodium squarate is an organic salt with the chemical formula $C_4Na_2O_4$.^{[1][2]} Its IUPAC name is disodium 3,4-dioxocyclobutene-1,2-diolate. The molecule consists of two sodium cations (Na^+) and one squarate dianion ($[C_4O_4]^{2-}$).^[1]

The core of the structure is the squarate anion, a planar, four-membered carbon ring where each carbon atom is bonded to one oxygen atom. The dianionic nature arises from the deprotonation of the two hydroxyl groups of its parent compound, squaric acid ($C_4H_2O_4$).^[1] This results in a highly symmetrical and resonance-stabilized structure where the negative

charge is delocalized across the four oxygen atoms. This delocalization contributes to its stability and its ability to act as a versatile ligand in coordination chemistry.[1]

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of **sodium squarate** is presented below.

Table 1: Physicochemical Properties of Sodium Squarate

Property	Value
Molecular Formula	C ₄ Na ₂ O ₄
Molecular Weight	158.02 g/mol [1][2]
Appearance	White crystalline solid[1]
Melting Point	Decomposes at >300 °C[1]
Solubility	High solubility in water[1]
Crystal System	Monoclinic (trihydrate and anhydrous forms)[1]

Table 2: Crystallographic Data for Sodium Squarate

Parameter	Sodium Squarate Trihydrate (Na ₂ C ₄ O ₄ ·3H ₂ O)	Anhydrous Sodium Squarate (Na ₂ C ₄ O ₄)
Crystal System	Monoclinic	Monoclinic
Space Group	P2 ₁ /c	P2 ₁ /m

Note: Detailed unit cell parameters (a, b, c, α , β , γ) require access to specific crystallographic database entries which were not available in the search results.

Table 3: Spectroscopic Data for Sodium Squarate

Technique	Peak Position (cm ⁻¹) / Chemical Shift (ppm)	Assignment
Infrared (IR)	~1535	C-O stretching mode
	~1620	C-C/C-N stretching modes (in complexes)
Raman	~1769	C=O stretching mode of uncoordinated carbonyl
²³ Na NMR	Not specified in search results	The chemical shift is sensitive to the coordination environment of the sodium ion.

Experimental Protocols

Synthesis of Disodium Squarate

A common and straightforward method for the synthesis of **sodium squarate** is the neutralization of squaric acid with a sodium base, such as sodium carbonate or sodium hydroxide.[1]

Materials:

- 3,4-dihydroxy-3-cyclobutene-1,2-dione (Squaric Acid)
- Sodium Carbonate (Na₂CO₃)
- Deionized Water

Procedure:

- In a 1:1 molar stoichiometric ratio, dissolve the required amount of squaric acid in deionized water in a reaction vessel.
- In a separate beaker, dissolve the corresponding molar amount of sodium carbonate in deionized water.

- Slowly add the sodium carbonate solution to the squaric acid solution while stirring continuously. Effervescence (release of CO₂) will be observed.
- Once the addition is complete and the effervescence has ceased, continue stirring the solution for a period to ensure the reaction goes to completion.
- Remove the deionized water from the resulting solution using a rotary evaporator.
- Dry the obtained solid **sodium squarate** under vacuum at 60°C for 12 hours.

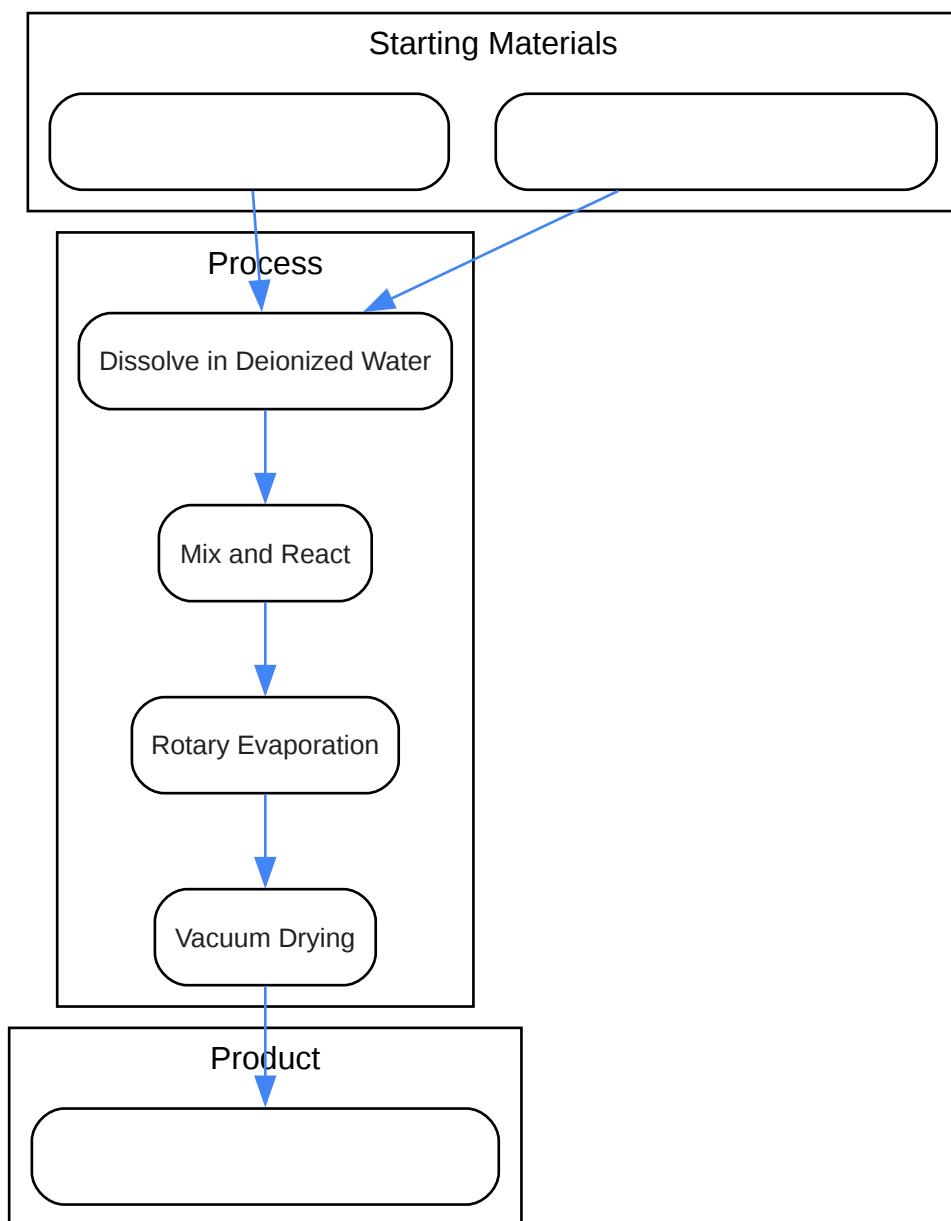
Purification by Recrystallization

Crude **sodium squarate** can be purified by recrystallization from water to achieve high purity.

[\[1\]](#)

Materials:

- Crude **Sodium Squarate**
- Deionized Water

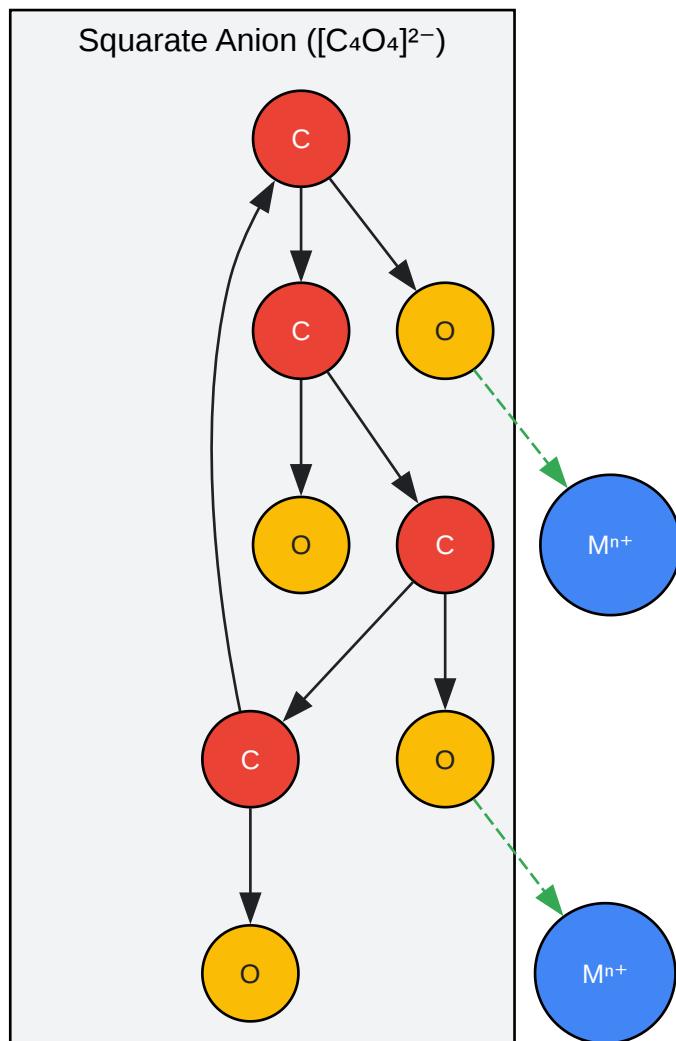

Procedure:

- Dissolve the crude **sodium squarate** in a minimal amount of hot deionized water (80-100 °C) to create a saturated solution.[\[1\]](#)
- Hot-filter the solution to remove any insoluble impurities.
- Allow the filtrate to cool slowly to room temperature, and then further cool in an ice bath to promote crystallization.
- Collect the precipitated crystals by vacuum filtration.
- Wash the crystals with a small amount of cold deionized water.
- Dry the purified **sodium squarate** crystals in a desiccator or under vacuum.

Visualizations

Synthesis Workflow of Sodium Squarate

The following diagram illustrates the key steps in the synthesis of **sodium squarate** from squaric acid and sodium carbonate.



[Click to download full resolution via product page](#)

Synthesis of Sodium Squarate

Coordination of Squarate Anion with Metal Ions

A key application of **sodium squareate** is in coordination chemistry, where the squareate anion can act as a ligand, binding to metal ions in various coordination modes. The following diagram illustrates a simplified representation of the squareate anion acting as a bridging ligand between two metal centers.

[Click to download full resolution via product page](#)

Squareate as a Bridging Ligand

Applications

Sodium squareate's unique properties lend it to a variety of applications in different scientific fields:

- Coordination Chemistry: The squarate anion is an excellent ligand for a wide range of metal ions, forming coordination polymers and metal-organic frameworks (MOFs) with interesting magnetic, electronic, and structural properties.[1]
- Organic Synthesis: It serves as a precursor in the synthesis of more complex organic molecules, including squaraine dyes which have applications in photonics and as sensitizers in photodynamic therapy.
- Biological Research: There is growing interest in the biological activities of squaric acid derivatives. **Sodium squarate** itself is being investigated for its potential as an enzyme inhibitor.[1]

Conclusion

Sodium squarate is a fundamental compound with a rich chemistry and a growing number of applications. Its well-defined structure, predictable reactivity, and ability to form stable complexes make it a valuable tool for researchers in chemistry, materials science, and drug development. This guide has provided a comprehensive overview of its core properties and methodologies, which should serve as a valuable resource for the scientific community. Further research into its biological interactions and the properties of its coordination complexes is likely to uncover even more exciting applications in the future.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy Sodium squarate [smolecule.com]
- 2. Sodium squarate | C4Na2O4 | CID 15763661 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Sodium Squarate: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1253195#sodium-squarate-chemical-formula-and-structure>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com